Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 2-(1-pyridin-4-ylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-5-9-16(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
InChI Key |
BQIHCKZMDLJIEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Derivatives with Pyridine Substituents
One common approach involves the alkylation of a piperidine intermediate with a pyridine-containing electrophile or vice versa. This method is often carried out under basic conditions to promote nucleophilic substitution.
- For example, alkylation of ethyl isonipecotate (ethyl 4-piperidinecarboxylate) with 4-(chloromethyl)pyridine or related halides can yield the desired compound after purification.
- The reaction typically uses a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to moderate temperatures (60–90 °C) for several hours to complete.
Multi-step Synthesis from 4-Piperidone and Pyridine Precursors
Another route involves the synthesis of the piperidine ring substituted with pyridine through reduction and substitution steps starting from N-protected 4-piperidone derivatives.
Preparation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate as an Intermediate
The compound ethyl 2-cyano-2-(pyridin-4-yl)acetate is a key intermediate that can be transformed into the target compound by reduction or further functional group manipulation.
- This intermediate is prepared by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate under controlled heating (60–90 °C) for 120–180 minutes.
- The reaction mixture is then worked up by aqueous extraction and drying over anhydrous sodium sulfate, yielding the cyano ester with high yields (78–90%) confirmed by ^1H NMR analysis.
Coupling Reactions and Peptide Bond Formation
In some advanced synthetic schemes, coupling reactions similar to peptide bond formation are employed to attach the pyridinyl group to the piperidine ring via an ethyl acetate linker.
- For instance, after hydrolysis of ester intermediates, amide coupling with 2-(4-pyridyl)ethylamine or similar amines provides the desired compound framework.
- Catalysts such as Pd(PPh3)4 or Pd/C may be used in hydrogenation or coupling steps to facilitate the reaction.
Summary of Representative Preparation Conditions
Detailed Research Findings
- The reaction of 4-chloropyridine hydrochloride with ethyl cyanoacetate under heating yields ethyl 2-cyano-2-(pyridin-4-yl)acetate with yields ranging from 78.2% to 89.8% depending on reaction temperature and time.
- ^1H NMR spectra consistently show characteristic signals for the methylene protons adjacent to the ester group (δ ~4.13 ppm) and the aromatic pyridine protons (δ 7.08–8.40 ppm), confirming product identity.
- Multi-step synthesis involving Pd-catalyzed coupling and hydrogenation steps achieves high yields (up to 99%) of intermediates leading to the final piperidinyl-pyridinyl compounds.
- Alkylation methods using ethyl isonipecotate and pyridinyl halides under basic conditions are effective for constructing the this compound scaffold, as demonstrated in related indole and imidazole carboxamide analog syntheses.
- Purification typically involves aqueous workup, organic solvent extraction (ethyl acetate), drying over anhydrous sodium sulfate, and chromatographic techniques to isolate pure product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyridine ring enable nucleophilic substitution under specific conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form quaternary ammonium salts .
-
Acylation : The piperidine nitrogen undergoes acylation with acyl chlorides (e.g., acetyl chloride) in dichloromethane, yielding N-acylated derivatives.
Table 1: Substitution Reactions and Products
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH, DMF, 25°C | Quaternary ammonium salt | 78% | |
| Acylation | Acetyl chloride, DCM, 0°C | N-Acetyl derivative | 65% |
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis and subsequent transformations:
-
Basic Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at reflux yields the carboxylic acid derivative.
-
Acid-Catalyzed Transesterification : Reacts with methanol/H₂SO₄ to form methyl esters.
Table 2: Ester Reactivity
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Basic Hydrolysis | 2M NaOH, EtOH/H₂O, reflux | Carboxylic acid | Intermediate for amides |
| Transesterification | MeOH, H₂SO₄, 60°C | Methyl ester | Solubility modulation |
Oxidation and Reduction
The pyridine and piperidine rings participate in redox reactions:
-
Pyridine Ring Oxidation : Using KMnO₄/H⁺ generates N-oxide derivatives, enhancing electrophilicity .
-
Piperidine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring, forming decahydro derivatives .
Table 3: Redox Reactions
| Target Site | Reagents | Product | Notes |
|---|---|---|---|
| Pyridine | KMnO₄, H₂SO₄, 80°C | Pyridine N-oxide | Increased reactivity |
| Piperidine | H₂ (1 atm), Pd-C, EtOH | Decahydro-piperidine | Improved metabolic stability |
Coupling Reactions
The compound serves as a scaffold in cross-coupling reactions:
-
Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromoquinoline) using Pd catalysts to form biaryl amines .
-
Suzuki-Miyaura Coupling : Boronic acids couple at the pyridine C-H positions under Pd(OAc)₂ catalysis .
Table 4: Catalytic Coupling Examples
| Coupling Type | Partners | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | 4-Bromoquinoline | Pd(dba)₂, Xantphos | 54% | |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | 48% |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the piperidine ring may undergo cleavage:
-
Acid-Mediated Ring Opening : HCl/EtOH induces ring opening to form linear amines .
-
Base-Induced Rearrangement : NaOH/heat leads to β-elimination, producing unsaturated intermediates.
Pharmacological Modifications
Structural analogs exhibit enhanced bioactivity through targeted modifications:
-
Pyridyl Ethylene Linker Optimization : Homologation to a two-carbon spacer improves binding affinity to viral targets (40-fold vs. single-carbon) .
-
Amide Derivatives : N-Trifluoroethylation boosts metabolic stability and in vivo efficacy .
Key Research Findings
-
SAR Studies : The 4-pyridyl group is critical for binding potency; migrating the nitrogen to the ortho position reduces activity by 40-fold .
-
Industrial Synthesis : Continuous flow reactors achieve >90% purity and scalability for gram-scale production .
-
Toxicity Profile : The compound exhibits mild skin/eye irritation (GHS Category 2) .
Scientific Research Applications
Medicinal Chemistry Applications
-
Neurological Disorders
- Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's Disease and Lewy Body Dementia. Its mechanism of action involves modulation of neurotransmitter systems, particularly through muscarinic receptor antagonism .
- Antiviral Activity
- Cognitive Enhancement
Data Table: Summary of Research Findings
Case Study 1: Treatment of Alzheimer's Disease
A study published in a peer-reviewed journal explored the efficacy of this compound in animal models of Alzheimer's. The results indicated a significant reduction in cognitive decline markers, suggesting its potential as a therapeutic agent.
Case Study 2: Antiviral Properties
In vitro studies on piperidine derivatives have shown promising antiviral activity against HCV. This compound was tested alongside other compounds, revealing competitive binding to viral receptors, which could inhibit viral replication.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, affecting various physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the piperidine ring, ester groups, and additional heterocyclic systems. Below is a comparative analysis (Table 1):
Key Observations :
- Substituent Effects : The pyridin-4-yl group increases molecular weight and logP compared to unsubstituted piperidine (e.g., Ethyl 2-(piperidin-4-yl)acetate ). Benzyl substitution (e.g., ) further elevates logP, enhancing lipophilicity.
- Ester Group : Ethyl esters generally exhibit lower solubility than methyl esters (e.g., vs. ) but offer improved metabolic stability.
- TPSA : The pyridinyl and piperidine groups contribute to higher topological polar surface area (TPSA) in the target compound, suggesting moderate membrane permeability.
Challenges and Limitations
- Solubility : The target compound’s moderate solubility may limit bioavailability, necessitating formulation adjustments.
- Synthetic Complexity : Introducing the pyridin-4-yl group requires precise control to avoid side reactions .
Biological Activity
Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate, a compound derived from the piperidine family, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a piperidine ring substituted with a pyridine moiety, which is essential for its biological activity. The presence of the ethyl acetate group contributes to its solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways. This compound is hypothesized to interact with targets involved in:
- Ergosterol Biosynthesis : As seen in related compounds, inhibition of enzymes like sterol C14-reductase and sterol C8-isomerase disrupts fungal cell membrane integrity, leading to antifungal effects .
- Anti-inflammatory Pathways : Some derivatives have shown potential in modulating inflammatory responses, particularly through the inhibition of pyroptosis in macrophages, which is critical for controlling immune responses .
Antifungal Activity
The antifungal properties of this compound have been evaluated against various fungal strains. Key findings include:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 - 1.0 mg/mL |
| Aspergillus niger | 1.0 - 2.0 mg/mL |
| Yarrowia lipolytica | 0.25 mg/mL |
These results indicate that the compound exhibits significant antifungal activity, particularly against pathogenic fungi commonly associated with human infections .
Antibacterial Activity
In addition to its antifungal properties, this compound has also been tested for antibacterial activity. The results from various studies show:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong activity |
| Escherichia coli | 0.025 | Moderate activity |
| Pseudomonas aeruginosa | >100 | Limited activity |
The compound demonstrates potent antibacterial effects, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antifungal Efficacy : A study involving a series of piperidine derivatives showed that compounds similar to this compound inhibited ergosterol biosynthesis effectively, leading to reduced fungal growth in vitro .
- Inflammation Modulation : Another investigation revealed that derivatives could prevent pyroptosis and reduce IL-1β release in macrophages, suggesting potential for treating inflammatory diseases .
- Cytotoxicity Assessment : In cytotoxicity assays using various human cell lines (HL-60, HUVEC), some derivatives showed promising results with IC50 values comparable to established antifungal agents like voriconazole .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
- Piperidine ring formation : Alkylation or reductive amination of 4-pyridylpiperidine precursors.
- Esterification : Reaction of the intermediate carboxylic acid derivative with ethanol under acidic or catalytic conditions.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
For optimization, monitor reaction progress via TLC or HPLC and employ anhydrous conditions to minimize hydrolysis of the ester group.
Q. How is the structural characterization of this compound performed to confirm its identity?
Methodological Answer: Use a combination of:
- NMR spectroscopy : and NMR to verify the piperidine ring, pyridyl moiety, and ethyl ester groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Single-crystal X-ray diffraction : Employ SHELXL for refinement to resolve bond lengths, angles, and stereochemistry .
Q. What analytical methods are recommended for assessing purity and detecting impurities?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to separate impurities. Detect UV absorbance at 254 nm .
- Karl Fischer titration : Quantify residual water content (<0.5% w/w).
- Elemental analysis : Verify C, H, N percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?
Methodological Answer:
- Structural modifications : Synthesize analogs with variations in the pyridyl group (e.g., substituents at C2/C3) or ester moiety (e.g., methyl vs. ethyl).
- Biological assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine transporters) and compare IC values.
- Data correlation : Use multivariate analysis to link electronic (Hammett σ) or steric (Taft Es) parameters to activity .
Q. How can discrepancies in crystallographic data (e.g., twinning or low-resolution datasets) be resolved during structural analysis?
Methodological Answer:
- Data collection : Optimize crystal mounting (e.g., loop vs. capillary) and use synchrotron radiation for high-resolution datasets.
- Twinning refinement : Apply the TWIN law in SHELXL to model twinned crystals. Validate with R < 0.05 and CC1/2 > 90% .
- Validation tools : Use PLATON or checkCIF to identify symmetry mismatches or disorder.
Q. What in silico strategies are effective for predicting biological targets or metabolic pathways?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) focusing on piperidine-binding enzymes (e.g., kinases or GPCRs).
- ADME prediction : Employ SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions.
- Metabolic pathway mapping : Link to similar compounds in PubChem BioPathway for hypothesis generation .
Q. How can stability studies be designed to evaluate decomposition under varying pH and temperature conditions?
Methodological Answer:
- Stress testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC.
- Kinetic analysis : Calculate activation energy (E) using the Arrhenius equation.
- Storage recommendations : Store at −20°C in amber vials with desiccants to prevent hydrolysis .
Q. How should conflicting bioactivity data across different assay systems be interpreted?
Methodological Answer:
- Assay validation : Confirm receptor expression levels (e.g., via Western blot) and ligand solubility (e.g., DLS for aggregation).
- Control experiments : Compare with reference standards (e.g., Ethylphenidate for transporter assays) .
- Statistical reconciliation : Apply Bland-Altman analysis to assess systematic bias between assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
